Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate

p38 MAP kinase TNFα inhibition Kinase selectivity

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate (CAS 55234-64-5) is a heterocyclic compound belonging to the naphthyridine family, characterized by a fused bicyclic system containing nitrogen atoms at positions 1 and 7, a 2-oxo moiety, a partially saturated 1,2-dihydro ring, and a 3-carboxylic acid ethyl ester substituent. Naphthyridine derivatives are well-established as privileged scaffolds in medicinal chemistry, known for their diverse biological activities that suggest interaction with multiple molecular targets.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 55234-64-5
Cat. No. B3065640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
CAS55234-64-5
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=NC=C2)NC1=O
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-7-3-4-12-6-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,13,14)
InChIKeyALMKBRIRZWDFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate (CAS 55234-64-5) Structure & Class


Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate (CAS 55234-64-5) is a heterocyclic compound belonging to the naphthyridine family, characterized by a fused bicyclic system containing nitrogen atoms at positions 1 and 7, a 2-oxo moiety, a partially saturated 1,2-dihydro ring, and a 3-carboxylic acid ethyl ester substituent [1]. Naphthyridine derivatives are well-established as privileged scaffolds in medicinal chemistry, known for their diverse biological activities that suggest interaction with multiple molecular targets . This specific compound functions as a versatile synthetic intermediate, particularly in the development of kinase inhibitors for cancer therapy, where the naphthyridine ring provides essential binding interactions with kinase active-site residues .

Risks of Substituting Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate with Generic Analogs


The presence of the 2-oxo group and the 1,2-dihydro substitution pattern in this specific naphthyridine scaffold critically alters its electronic configuration, tautomeric equilibrium, and hydrogen-bonding capacity compared to fully aromatic or differently substituted analogs. N-oxide derivatives of 1,7-naphthyridine have demonstrated that oxygen functionality is a key determinant of potency and selectivity against kinase targets, with the N-oxide oxygen being essential for activity and marked selectivity against other related kinases [1]. Similarly, the 2-oxo-1,2-dihydro motif is known to influence DNA gyrase inhibition in related antimicrobial naphthyridines . Substituting this specific building block with a non-oxo analog (e.g., ethyl 1,7-naphthyridine-3-carboxylate) or a 1,8-naphthyridine isomer risks losing critical binding interactions, altering reaction selectivity in downstream derivatizations, and compromising the biological activity of the final compound. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate


p38α MAP Kinase Inhibition: 1,7-Naphthyridine N-Oxide vs. Deoxygenated Analog

While the target compound itself lacks direct p38α data, a closely related 1,7-naphthyridine 1-oxide series demonstrated that the N-oxide oxygen was essential for activity and marked selectivity against other kinases [1]. In a direct head-to-head comparison, the N-oxide series showed potent inhibition of p38α with an ED50 of 0.5 mg/kg in an LPS-induced TNFα murine model, whereas the corresponding deoxygenated 1,7-naphthyridine analogs were inactive or significantly less potent, confirming the critical role of oxygen functionality [1]. This class-level inference underscores the value of the 2-oxo motif in the target compound for kinase-targeted synthesis.

p38 MAP kinase TNFα inhibition Kinase selectivity

Synthetic Intermediate Purity: Ethyl Ester vs. Carboxylic Acid Stability in Downstream Reactions

The ethyl ester form facilitates controlled derivatization reactions by protecting the carboxylic acid functionality during synthetic sequences, which is critical for achieving high yields of kinase inhibitor intermediates. Supplier specifications indicate a purity of 96% for ethyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate (CAS 55234-64-5) , whereas the corresponding free carboxylic acid (2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid, CAS 1456507-52-0) is typically supplied with lower purity and requires additional protection/deprotection steps [1]. The ester's enhanced solubility and reactivity facilitate further derivatization compared to the free acid [1].

Synthetic chemistry Building block Ester protection

Naphthyridine Isomer Selectivity: 1,7- vs. 1,8-Naphthyridine Core for Kinase Binding

Literature evidence from 4-alkylamino-[1,7]naphthyridine-3-carbonitriles demonstrates that the 1,7-naphthyridine core is critical for selective Tpl2 kinase inhibition, with these compounds showing selectivity over EGFR in A431 cells [1]. In contrast, 1,8-naphthyridine analogs (e.g., 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives) exhibit a distinct biological profile primarily as antibacterial DNA gyrase inhibitors [2]. The 1,7-isomer scaffold, when equipped with the 2-oxo-1,2-dihydro motif, positions the ethyl ester at the 3-position for optimal interaction with kinase hinge regions, a binding mode not accessible to 1,8-isomers.

Kinase inhibitor Isomer selectivity Structure-activity relationship

Confirmation of Structural Identity: NMR Characterization vs. Uncharacterized Analogs

A published synthetic route for the target compound provides full 1H NMR characterization (400 MHz) of the ethyl ester product, confirming the 2-oxo-1,2-dihydro-1,7-naphthyridine structure and enabling unambiguous identity verification . This level of characterization is absent for many commercially available naphthyridine analogs, such as ethyl 1,7-naphthyridine-3-carboxylate (CAS 949922-44-5), for which detailed NMR data is not readily accessible in the public domain . The availability of authenticated spectral data reduces the risk of structural misassignment and batch-to-batch variability.

Structural characterization Quality control 1H NMR

Validated Application Scenarios for Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate Procurement


Kinase Inhibitor Lead Optimization for Tpl2 and p38α Targets

The 1,7-naphthyridine scaffold with oxygen functionality is essential for selective kinase inhibition. Medicinal chemistry teams developing Tpl2 or p38α MAP kinase inhibitors can use this ethyl ester building block to introduce the 2-oxo-1,2-dihydro-1,7-naphthyridine core, leveraging the oxygen-dependent potency demonstrated in the p38α N-oxide series (ED50 = 0.5 mg/kg in vivo) [1]. The ethyl ester protection allows direct coupling without additional protection/deprotection chemistry, accelerating SAR exploration.

Synthesis of 1,7-Naphthyridine-Based Kinase Probe Molecules

Chemical biology groups requiring authenticated kinase probe molecules benefit from the compound's established 1H NMR characterization . The 96% purity specification enables direct use in biochemical assays without repurification, and the 1,7-isomer core ensures target engagement with Tpl2 kinase active sites rather than antibacterial DNA gyrase targets associated with 1,8-isomers [2].

Scaffold-Hopping from Quinolone Antibacterials to Kinase Inhibitors

Research groups transitioning from quinolone/1,8-naphthyridine antibacterial programs to kinase inhibitor discovery can use this compound as a key differentiator. The 1,7-naphthyridine core with 2-oxo substitution directs biological activity toward kinase inhibition, whereas the 1,8-naphthyridine-3-carboxylic acid scaffold (e.g., nalidixic acid class) targets bacterial DNA gyrase [2]. This compound thus serves as a strategic branching point for portfolio diversification.

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